molecular formula C19H29F3O7P2S B13093813 (2S,3S,4S,5S)-1-[2-[(2S,3S,4S,5S)-3,4-dihydroxy-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane-3,4-diol; trifluoromethanesulfonic acid CAS No. 552829-96-6

(2S,3S,4S,5S)-1-[2-[(2S,3S,4S,5S)-3,4-dihydroxy-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane-3,4-diol; trifluoromethanesulfonic acid

Cat. No.: B13093813
CAS No.: 552829-96-6
M. Wt: 520.4 g/mol
InChI Key: VCXNDJZYBPQADD-UHFFFAOYSA-N
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Description

The compound (2S,3S,4S,5S)-1-[2-[(2S,3S,4S,5S)-3,4-dihydroxy-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane-3,4-diol; trifluoromethanesulfonic acid is a complex organic molecule featuring multiple chiral centers and phospholane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the preparation of the phospholane rings. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved. Common reagents used in the synthesis include phosphine ligands, diols, and trifluoromethanesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that can be optimized for high yield and purity. This might include the use of continuous flow reactors, which allow for better control of reaction conditions and can be more efficient than traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The phospholane rings can be reduced under specific conditions.

    Substitution: The trifluoromethanesulfonic acid group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: It can be used as a ligand in catalysis, aiding in the formation of complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in drug design and development.

    Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S,4S,5S)-1-[2-[(2S,3S,4S,5S)-3,4-dihydroxy-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane-3,4-diol
  • Trifluoromethanesulfonic acid derivatives

Uniqueness

This compound is unique due to its combination of multiple chiral centers, phospholane rings, and the presence of trifluoromethanesulfonic acid

Properties

CAS No.

552829-96-6

Molecular Formula

C19H29F3O7P2S

Molecular Weight

520.4 g/mol

IUPAC Name

1-[2-(3,4-dihydroxy-2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane-3,4-diol;trifluoromethanesulfonic acid

InChI

InChI=1S/C18H28O4P2.CHF3O3S/c1-9-15(19)16(20)10(2)23(9)13-7-5-6-8-14(13)24-11(3)17(21)18(22)12(24)4;2-1(3,4)8(5,6)7/h5-12,15-22H,1-4H3;(H,5,6,7)

InChI Key

VCXNDJZYBPQADD-UHFFFAOYSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@@H]([C@@H](P1C2=CC=CC=C2P3[C@H]([C@H]([C@@H]([C@@H]3C)O)O)C)C)O)O.C(F)(F)(F)S(=O)(=O)O

Canonical SMILES

CC1C(C(C(P1C2=CC=CC=C2P3C(C(C(C3C)O)O)C)C)O)O.C(F)(F)(F)S(=O)(=O)O

Origin of Product

United States

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